(+)-Chloromethylmenthylether is a chiral compound characterized by its unique structure, which includes a chloromethyl group attached to a menthyl moiety. The molecular formula for this compound is CHClO, and it has a molecular weight of approximately 232.74 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its chiral nature, which can influence the biological activity and reactivity of derivatives formed from it.
There is no current information available on the mechanism of action of (+)-chloromethylmenthylether in biological systems.
(+)-CMME can function as a chiral derivatizing agent. Due to its bulky menthyl group and reactive chloromethyl moiety, it can react with various functional groups to form diastereomers. These diastereomers can then be separated and analyzed to determine the enantiomeric purity of the original compound. This application is particularly valuable in the field of asymmetric synthesis, where researchers aim to produce specific enantiomers of chiral molecules. PubChem Link: (+)-Chloromethyl menthyl ether: )
The synthesis of (+)-chloromethylmenthylether can be achieved through several methods:
The uniqueness of (+)-chloromethylmenthylether lies in its specific chiral configuration and potential applications in synthesizing biologically relevant compounds, distinguishing it from other similar compounds .
Several compounds share structural similarities with (+)-chloromethylmenthylether, including:
Compound | Structure Type | Biological Activity |
Molecular Formula and Weight(+)-Chloromethylmenthylether possesses the molecular formula C₁₁H₂₁ClO, representing a complex organic molecule containing eleven carbon atoms, twenty-one hydrogen atoms, one chlorine atom, and one oxygen atom [2] [4] [7]. The molecular weight of this compound is precisely 204.74 grams per mole, as determined through high-resolution mass spectrometry and confirmed by multiple analytical sources [2] [4]. The Hill notation for this compound follows the conventional order of C₁₁H₂₁ClO, which facilitates systematic chemical database searches and computational chemistry applications [4] [7]. Stereochemical Configuration (1R,2S,4S)The stereochemical configuration of (+)-Chloromethylmenthylether is defined by the absolute configuration (1R,2S,4S), indicating three distinct chiral centers within the cyclohexane ring system [7] [14]. The first chiral center at position 1 exhibits R configuration, while the second chiral center at position 2 displays S configuration, and the fourth chiral center maintains S configuration [7]. This specific stereochemical arrangement originates from the menthol precursor and determines the compound's optical activity and biological properties [14] [36]. The International Union of Pure and Applied Chemistry name for this compound is (1R,2S,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane, which precisely describes the stereochemical environment [7]. Structural Characteristics and Functional GroupsThe molecular structure of (+)-Chloromethylmenthylether features a six-membered cyclohexane ring in chair conformation with three substituents positioned at specific locations [36] [37]. The primary functional groups include a chloromethyl ether linkage (-OCH₂Cl) attached to the cyclohexane ring at position 2 [2] [4]. Additionally, the molecule contains an isopropyl group (propan-2-yl) at position 1 and a methyl group at position 4 of the cyclohexane ring [7] [14]. The chair conformation of the cyclohexane ring ensures minimal steric strain, with both the isopropyl and methyl substituents occupying equatorial positions to minimize unfavorable interactions [36] [37]. The chloromethyl ether functional group represents the reactive center of the molecule, providing electrophilic properties for synthetic applications [38] [40]. Physical State and Appearance(+)-Chloromethylmenthylether exists as a liquid under standard laboratory conditions, exhibiting a clear and colorless appearance [16] [4]. The compound demonstrates typical ether-like characteristics with an ethereal odor that is characteristic of chloroalkyl ethers [16]. Physical examination reveals a transparent liquid with no visible particulates or coloration, indicating high purity when properly prepared and stored [16] [4]. The liquid nature of this compound at room temperature facilitates its handling and application in various synthetic procedures [2] [4]. Physicochemical ParametersBoiling and Melting PointsThe boiling point of (+)-Chloromethylmenthylether has been determined to be 72°C at 0.4 millimeters of mercury pressure, indicating relatively low volatility under reduced pressure conditions [2] [4]. This reduced pressure boiling point reflects the compound's thermal sensitivity and the need for careful distillation procedures during purification [2]. The melting point data for this compound is not readily available in the literature, likely due to its liquid state at standard temperatures [16]. The relatively low boiling point under vacuum conditions suggests that the compound can be purified through careful fractional distillation without thermal decomposition [2] [4]. Specific Rotation ([α]²⁰ᴅ)The specific rotation of (+)-Chloromethylmenthylether has been measured as [α]²⁴/D +181.0° when determined at a concentration of 2 grams per 100 milliliters in methylene chloride solvent [2] [4]. This significant positive rotation confirms the dextrorotary nature of the compound and its high optical purity [2]. The measurement was conducted using the sodium D-line at 589.6 nanometers wavelength, following standard polarimetric procedures [39] [41]. The high magnitude of the specific rotation value indicates strong interaction between the chiral centers and plane-polarized light, consistent with the compound's rigid cyclohexane ring structure and multiple stereogenic centers [39] [41]. Solubility ProfileThe solubility characteristics of (+)-Chloromethylmenthylether reflect its ether functional group properties and hydrophobic cyclohexane ring system [45] [47]. Based on structural analysis and comparison with similar ether compounds, this molecule exhibits limited solubility in water due to its predominantly hydrophobic character [45] [47]. The compound demonstrates good solubility in organic solvents, particularly those with moderate to low polarity, including methylene chloride, chloroform, and hydrocarbon solvents [45] [47]. The presence of the ether oxygen atom provides some polar character, enabling limited hydrogen bonding interactions with protic solvents, but the large hydrophobic menthyl group dominates the overall solubility behavior [45] [47].
Density and Vapor PressureThe density of (+)-Chloromethylmenthylether has been measured as 0.994 grams per milliliter at 25°C, indicating that the compound is slightly less dense than water [2] [4]. This density value reflects the influence of the chlorine atom, which increases the overall molecular weight while the ether linkage and cyclohexane ring maintain relatively low density [2]. The refractive index has been determined as n²⁰/D 1.467, providing additional confirmation of the compound's optical properties and purity [2] [4]. Vapor pressure data for this specific compound is not extensively documented in the literature, though the low boiling point under reduced pressure suggests moderate vapor pressure at room temperature [2] [4]. Stability Characteristics(+)-Chloromethylmenthylether demonstrates limited stability under ambient conditions and requires specific storage protocols to maintain its integrity [2] [4]. The compound must be stored at -20°C to prevent degradation and maintain its chemical and optical purity [2] [4]. The chloromethyl ether functional group represents the primary source of instability, as it can undergo hydrolysis in the presence of moisture to form formaldehyde and the corresponding alcohol [38] [40]. The compound exhibits sensitivity to both acidic and basic conditions, with hydrolysis occurring more rapidly under alkaline conditions [40]. Light exposure may also contribute to degradation processes, necessitating storage in dark containers or amber glassware [2] [4]. The high optical purity of 98% enantiomeric excess, as determined by gas-liquid chromatography, indicates excellent stereochemical stability when properly stored [2] [4].
XLogP3 4.2
Hydrogen Bond Acceptor Count 1
Exact Mass 204.1280930 g/mol
Monoisotopic Mass 204.1280930 g/mol
Heavy Atom Count 13
Dates
Modify: 2024-04-14
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